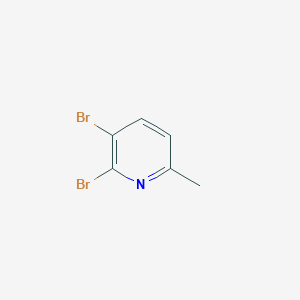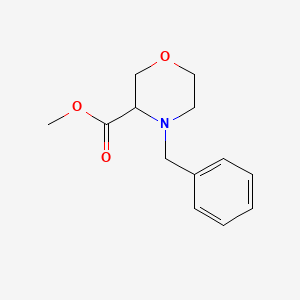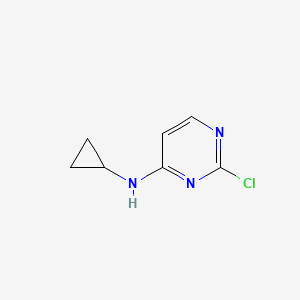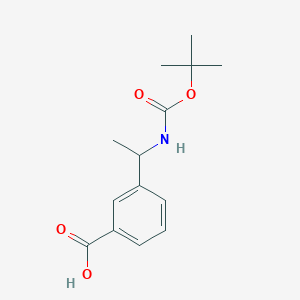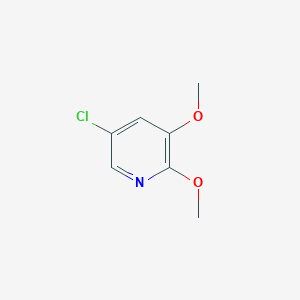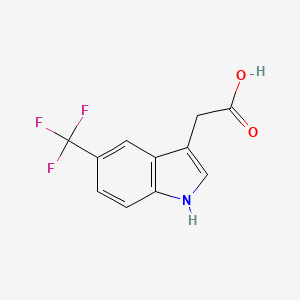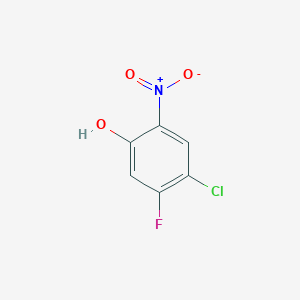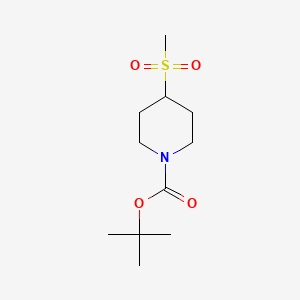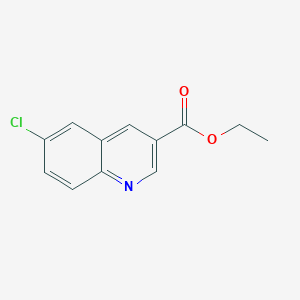
Ethyl 6-chloroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-chloroquinoline-3-carboxylate is a compound with the molecular weight of 235.67 . It is a pale-yellow to yellow-brown solid and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of ethyl-2-chloroquinoline-3-carboxylates involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The InChI code for Ethyl 6-chloroquinoline-3-carboxylate is1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The compound is involved in the Friedlander synthesis, which is a base-catalyzed reaction involving o-aminobenzophenones and diethylmalonate . The reaction with POCl3 yields 2-chloroquinoline-3-carboxylates .Physical And Chemical Properties Analysis
Ethyl 6-chloroquinoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 235.67 . The compound is stored at room temperature .Applications De Recherche Scientifique
Application 1: Antibacterial Research
- Summary of the Application: Ethyl 6-chloroquinoline-3-carboxylate is a type of quinoline-3-carboxylate, which has been found to have potential as an antibacterial agent . Quinoline heterocycles occur widely among medicinally important natural products and exhibit interesting biological and pharmacological properties .
- Methods of Application or Experimental Procedures: The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields . A mixture of ethyl-6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate and POCl3 was taken in a RB flash and refluxed in a water bath for 5–7 hours .
- Results or Outcomes: All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
These compounds have been found to exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
The synthesis of these compounds involves various methods including Skraup, Doebner-Von Miller, Friedlander, Pfitzinger, Conard–Limpach, and Combes methods . Among these methods, the Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one .
Application 2: Synthesis of Quinoline Ring Systems
- Summary of the Application: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, such as “Ethyl 6-chloroquinoline-3-carboxylate”, has been studied extensively over the years. These compounds are used in the synthesis of quinoline ring systems, which are key structures in many biologically active compounds .
- Methods of Application or Experimental Procedures: The synthesis of these compounds involves various methods including Skraup, Doebner-Von Miller, Friedlander, Pfitzinger, Conard–Limpach, and Combes methods . Among these methods, the Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one .
- Results or Outcomes: The synthesized quinoline ring systems have been found to exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Safety And Hazards
Orientations Futures
Quinoline derivatives, including Ethyl 6-chloroquinoline-3-carboxylate, are interesting targets for organic chemists due to their wide range of biological and pharmacological properties . The search continues to find better and improved methodologies for the preparation of these important quinolines .
Propriétés
IUPAC Name |
ethyl 6-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMAWLPWUGVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624067 | |
| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloroquinoline-3-carboxylate | |
CAS RN |
375854-57-2 | |
| Record name | Ethyl 6-chloro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375854-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

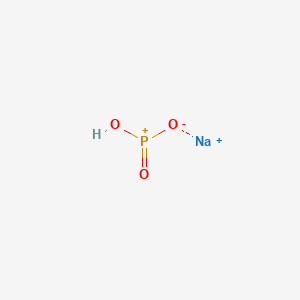
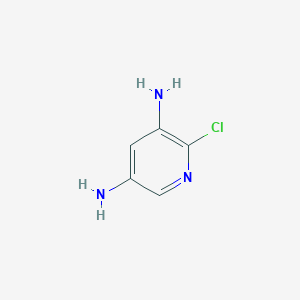
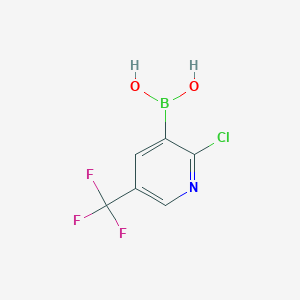
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)

